Cas no 929031-39-0 (2-Bromo-9,10-di(naphthalen-1-yl)anthracene)

2-Bromo-9,10-di(naphthalen-1-yl)anthracene structure
929031-39-0 structure
상품 이름:2-Bromo-9,10-di(naphthalen-1-yl)anthracene
CAS 번호:929031-39-0
MF:C34H21Br
메가와트:509.434548139572
MDL:MFCD13194903
CID:69541
PubChem ID:354335551

2-Bromo-9,10-di(naphthalen-1-yl)anthracene 화학적 및 물리적 성질

이름 및 식별자

    • 2-Bromo-9,10-di(naphthalen-1-yl)anthracene
    • 2-Bromo-9,10-di(1-naphthyl)anthracene
    • 2-BROMO-9,10-DI-1-NA
    • 2-Bromo-9,10-di-1-naphthalenylanthracene
    • 2-Bromo-9,10-di-1-phthalenylanthracene
    • 2-Bromo-9,10-di-2-naphthalenylanthracene
    • 2-bromo-9,10-dinaphthalen-1-ylanthracene
    • 2-bromo-9,10-di-(1-naphthalenyl)anthracene
    • 2-bromo-9,10-di-naphthalen-1-yl-anthracene
    • 2-bromo-9,10-di-naphthalene-1-yl-anthracene
    • 2-Bromo-9,10-di-1-naphthalenylanthracene (ACI)
    • MDL: MFCD13194903
    • 인치: 1S/C34H21Br/c35-24-19-20-31-32(21-24)34(28-18-8-12-23-10-2-4-14-26(23)28)30-16-6-5-15-29(30)33(31)27-17-7-11-22-9-1-3-13-25(22)27/h1-21H
    • InChIKey: LMXOZFCNVIVYSH-UHFFFAOYSA-N
    • 미소: BrC1C=C2C(=C3C(=C(C2=CC=1)C1C2C(=CC=CC=2)C=CC=1)C=CC=C3)C1C2C(=CC=CC=2)C=CC=1

계산된 속성

  • 정밀분자량: 508.08300
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 0
  • 중원자 수량: 35
  • 회전 가능한 화학 키 수량: 2

실험적 성질

  • 밀도: 1.367
  • 비등점: 612.3 ℃ at 760 mmHg
  • PSA: 0.00000
  • LogP: 10.39590

2-Bromo-9,10-di(naphthalen-1-yl)anthracene 보안 정보

2-Bromo-9,10-di(naphthalen-1-yl)anthracene 세관 데이터

  • 세관 번호:2903999090
  • 세관 데이터:

    중국 세관 번호:

    2903999090

    개요:

    29039999090 기타 방향할로겐 대파생물.부가가치세: 17.0% 환급률: 9.0% 감독관리조건: 최혜국대우관세 없음: 5.5% 일반관세: 30.0%

    신고 요소:

    제품 이름, 어셈블리 컨텐트, 사용

    요약:

    2903999090 방향탄화수소할로겐대파생물부가가치세: 17.0% 세금환급률: 9.0% 감독관리조건: 최혜국대우관세 없음: 5.5% 일반관세: 30.0%

2-Bromo-9,10-di(naphthalen-1-yl)anthracene 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
B997453-50mg
2-Bromo-9,10-di(naphthalen-1-yl)anthracene
929031-39-0
50mg
$ 184.00 2023-04-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1269390-1g
2-Bromo-9,10-di(1-naphthyl)anthracene
929031-39-0 98%
1g
¥5486.00 2024-04-25
abcr
AB505934-1g
2-Bromo-9,10-di(1-naphthyl)anthracene; .
929031-39-0
1g
€341.60 2025-02-09
Alichem
A219005599-1g
2-Bromo-9,10-di(naphthalen-1-yl)anthracene
929031-39-0 95%
1g
$779.00 2023-08-31
Cooke Chemical
BD8377047-1g
2-Bromo-9,10-di(naphthalen-1-yl)anthracene
929031-39-0 98%
1g
RMB 3588.00 2025-02-21
Alichem
A219005599-250mg
2-Bromo-9,10-di(naphthalen-1-yl)anthracene
929031-39-0 95%
250mg
$318.24 2023-08-31
eNovation Chemicals LLC
D776030-1g
2-Bromo-9,10-di(1-naphthyl)anthracene
929031-39-0 95%
1g
$715 2025-02-21
eNovation Chemicals LLC
D776030-1g
2-Bromo-9,10-di(1-naphthyl)anthracene
929031-39-0 95%
1g
$715 2025-02-25
eNovation Chemicals LLC
D776030-1g
2-Bromo-9,10-di(1-naphthyl)anthracene
929031-39-0 95%
1g
$715 2024-07-20
abcr
AB505934-1 g
2-Bromo-9,10-di(1-naphthyl)anthracene; .
929031-39-0
1g
€395.80 2023-06-15

2-Bromo-9,10-di(naphthalen-1-yl)anthracene 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Acetic acid ,  Potassium iodide ,  Sodium dihydrogen phosphate monohydrate Solvents: Water ;  3 h, reflux
참조
Preparation of nitrogen-containing heterocyclic compounds for organic electronic device
, World Intellectual Property Organization, , ,

합성회로 2

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 -78 °C; 12 h, rt
1.3 Reagents: Water
1.4 Reagents: Potassium iodide ,  Sodium hypophosphite
1.5 Solvents: Acetic acid ;  1 h, 120 °C; 120 °C → rt
1.6 Reagents: Water
참조
Heterocyclic compound and organic light-emitting device including the same
, United States, , ,

합성회로 3

반응 조건
1.1 Solvents: Tetrahydrofuran ;  12 h, 20 °C
1.2 Reagents: Potassium iodide ,  Sodium hypophosphite Solvents: Acetic acid ;  3 h, reflux
참조
Organic electronic element containing light efficiency improving layer and electronic device containing it
, Korea, , ,

합성회로 4

반응 조건
1.1 Reagents: Potassium iodide ,  Sodium hypophosphite Solvents: Acetic acid ;  2 h, reflux
참조
Organic compound and organic light emitting device using the same
, United States, , ,

합성회로 5

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  rt → -78 °C; -78 °C; 1.5 h, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 10 min, -78 °C; 1 d, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
1.4 Reagents: Potassium iodide ,  Sodium hypophosphite Solvents: Acetic acid ;  3 h, reflux
참조
Luminescent compounds and organic electroluminescent device
, Korea, , ,

합성회로 6

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 -78 °C; 12 h, rt
1.3 Reagents: Potassium iodide ,  Sodium hypophosphite Solvents: Acetic acid ;  1 h, 120 °C
참조
Condensed compound and organic light-emitting diode including the same
, United States, , ,

합성회로 7

반응 조건
1.1 Reagents: Potassium iodide ,  Sodium hypophosphite Solvents: Acetic acid ;  2 h, reflux
참조
Polycyclic organic compounds and organic light-emitting devices using them
, United States, , ,

합성회로 8

반응 조건
1.1 Reagents: Potassium iodide ,  Sodium hypophosphite Solvents: Acetic acid ;  2 h, 80 - 90 °C
참조
Anthracene derivatives as organic electroluminescent device materials
, Korea, , ,

합성회로 9

반응 조건
1.1 Reagents: Potassium iodide ,  Sodium hypophosphite Solvents: Acetic acid ;  3 h, reflux
참조
Heterocyclic compound containing nitrogen for an organic electronic device
, Korea, , ,

합성회로 10

반응 조건
1.1 Reagents: Potassium iodide ,  Sodium hypophosphite Solvents: Acetic acid ;  3 h, heated
참조
Preparation of anthracene derivatives for organic electronic device
, World Intellectual Property Organization, , ,

합성회로 11

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 2 h, -78 °C
1.2 30 min, -78 °C; -78 °C → rt; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
1.4 Reagents: Potassium iodide ,  Sodium hypophosphite Solvents: Acetic acid ;  2 h, reflux
참조
Novel condensed aromatic compounds for organic light-emitting devices
, United States, , ,

합성회로 12

반응 조건
1.1 Reagents: Acetic acid ,  Potassium iodide ,  Sodium hypophosphite Solvents: Water ;  3 h, reflux
참조
Preparation of imidazole derivatives as organic electroluminescent materials
, Korea, , ,

합성회로 13

반응 조건
1.1 Reagents: Potassium iodide ,  Sodium hypophosphite Solvents: Acetic acid ;  3 h, reflux
참조
Preparation of heteroaryl compounds for organic light-emitting device
, Korea, , ,

합성회로 14

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 15 min, -78 °C
1.2 -78 °C → rt; 1 h, rt
1.3 Reagents: Water
1.4 Reagents: Sodium hypophosphite Solvents: Acetic acid ;  1 - 2 h, reflux; cooled
참조
Preparation of naphthocarbazole derivative and its application in organic electroluminescent device
, China, , ,

2-Bromo-9,10-di(naphthalen-1-yl)anthracene Raw materials

2-Bromo-9,10-di(naphthalen-1-yl)anthracene Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:929031-39-0)2-Bromo-9,10-di(naphthalen-1-yl)anthracene
A847475
순결:99%
재다:1g
가격 ($):539.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:929031-39-0)2-Bromo-9,10-di-1-naphthalenylanthracene
1690375
순결:98%
재다:Company Customization
가격 ($):문의